molecular formula C6H8N2OS3 B14448764 Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate CAS No. 77900-09-5

Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate

Cat. No.: B14448764
CAS No.: 77900-09-5
M. Wt: 220.3 g/mol
InChI Key: VVVOMQQZRRCUBG-UHFFFAOYSA-N
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Description

Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate can be achieved through various methods. One common approach involves the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as water is used as the solvent, minimizing the use of hazardous chemicals . Another method involves the acylation of 3-aminorhodanine with acid chlorides .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of green solvents like water is emphasized to ensure safety and environmental sustainability. The reaction conditions are optimized to achieve high yields and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions often result in the formation of various substituted thiazolidine derivatives .

Mechanism of Action

The mechanism of action of Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases . The compound’s structure allows it to form stable complexes with metal ions, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Rhodanine: A structurally related compound with similar biological activities.

    Thiazolidine-2,4-dione: Another thiazolidine derivative known for its antidiabetic properties.

    Thiazolidine-4-one: Exhibits antimicrobial and antitumor activities.

Uniqueness

Methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

77900-09-5

Molecular Formula

C6H8N2OS3

Molecular Weight

220.3 g/mol

IUPAC Name

methyl N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanimidothioate

InChI

InChI=1S/C6H8N2OS3/c1-4(11-2)7-8-5(9)3-12-6(8)10/h3H2,1-2H3

InChI Key

VVVOMQQZRRCUBG-UHFFFAOYSA-N

Canonical SMILES

CC(=NN1C(=O)CSC1=S)SC

Origin of Product

United States

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